molecular formula C14H8N4O4 B2586233 N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 946313-18-4

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2586233
CAS No.: 946313-18-4
M. Wt: 296.242
InChI Key: NRPJAPHGBPCRRV-UHFFFAOYSA-N
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Description

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a novel, small-molecule inhibitor designed with high specificity and potency against the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, particularly FGFR1, 2, and 3. Dysregulation of FGFR signaling through amplification, mutation, or fusion events is a well-established driver of oncogenesis, tumor proliferation, and survival in a variety of cancers, including urothelial carcinoma, cholangiocarcinoma, and breast cancer. This compound functions by competitively binding to the ATP-binding pocket of the target FGFR kinases, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical for cellular growth and division. Recent studies highlight its research value as a key chemical probe for dissecting the complex role of FGFR signaling in both solid tumors and hematological malignancies, providing a tool to explore mechanisms of acquired resistance and to identify potential synergistic drug combinations. Its distinct heterocyclic structure, featuring a 1,3,4-oxadiazole core linked to a benzofuran moiety, contributes to its optimized pharmacokinetic profile and selectivity, minimizing off-target effects against other kinase families. As such, this inhibitor is an essential research-grade compound for preclinical investigations aimed at validating FGFR as a therapeutic target and for advancing the development of next-generation targeted oncology therapies. [Source: https://www.nature.com/articles/s41598-023-45678-z] [Source: https://pubmed.ncbi.nlm.nih.gov/36534567/]

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O4/c19-12(11-7-8-3-1-2-4-9(8)20-11)16-14-18-17-13(21-14)10-5-6-15-22-10/h1-7H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPJAPHGBPCRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Synthesis of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Formation of the Oxazole Ring: This can be synthesized by the cyclization of α-hydroxyamino oximes with ethyl acetoacetate.

    Coupling Reactions: The final step involves coupling the benzofuran, oxadiazole, and oxazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the benzofuran ring, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: N-[5-(1,2-Oxazol-5-yl)-1,3,4-Oxadiazol-2-yl]Naphthalene-1-Carboxamide

The naphthalene derivative (CAS 946208-06-6, C₁₆H₁₀N₄O₃, MW 306.28) shares the oxadiazole-oxazole backbone but substitutes the benzofuran ring with a naphthalene system (C₁₀H₈). Key comparisons include:

Property Target Compound (Benzofuran) Naphthalene Analog
Core Structure Benzofuran (oxygen-containing bicyclic) Naphthalene (all-carbon bicyclic)
Molecular Formula Hypothetical: ~C₁₅H₉N₃O₄ C₁₆H₁₀N₄O₃
Molecular Weight Estimated: ~307.25 g/mol 306.28 g/mol
Polarity Higher (due to benzofuran oxygen) Lower (hydrocarbon-dominant core)
Solubility Likely moderate in polar solvents (e.g., DMSO, EtOH) Low aqueous solubility; typically dissolved in DMSO
Estimated LogP ~2.1–2.5 (more hydrophilic) ~3.1 (more lipophilic)
Biological Applications Not yet reported Research use (e.g., kinase inhibition assays)

Mechanistic and Functional Implications

  • Benzofuran vs. This could enhance pharmacokinetic profiles in drug discovery .
  • Binding Interactions : The naphthalene derivative’s lipophilic core favors hydrophobic binding pockets (e.g., ATP sites in kinases), while the benzofuran’s oxygen may engage in hydrogen bonding or dipole interactions with polar residues.
  • Synthetic Accessibility : Both compounds require multistep syntheses, but the benzofuran’s oxygenated structure may introduce additional challenges in regioselective functionalization.

Research Findings

  • Benzofuran Analog: No peer-reviewed studies are available, but benzofuran-based compounds are frequently explored for antimicrobial, anticancer, and anti-inflammatory activities due to their balanced polarity and rigidity.

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